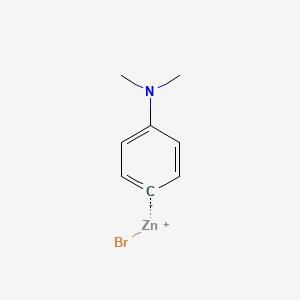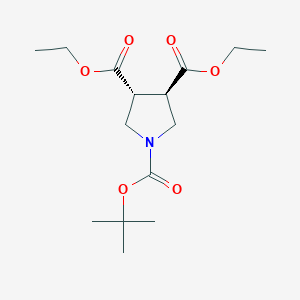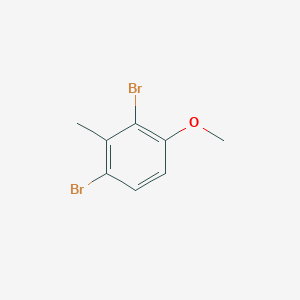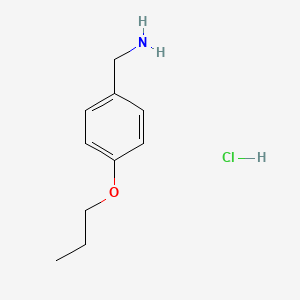
4-(N,N-Dimethylamino)phenylzinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-Dimethylamino)phenylzinc bromide, 0.50 M in THF is a reagent used in organic synthesis and is known for its ability to catalyze a variety of reactions. This reagent is widely used in laboratories due to its efficiency and versatility. It is a white, crystalline solid that is soluble in organic solvents such as tetrahydrofuran (THF). It is also known as 4-(N,N-Dimethylamino)phenylzinc bromide, DAPZBr, and DAPZB.
科学的研究の応用
4-(N,N-Dimethylamino)phenylzinc bromide has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of 1,3-diaryl-2-propenes, which are important intermediates in the synthesis of pharmaceuticals. It has also been used in the synthesis of 2-substituted benzimidazoles, which are important intermediates in the synthesis of antifungal agents. Additionally, it has been used in the synthesis of 1,3-diaryl-2-propenes, which are important intermediates in the synthesis of agricultural pesticides.
作用機序
4-(N,N-Dimethylamino)phenylzinc bromide acts as a catalyst in the reaction of organic compounds. It is believed to react with the organic compound to form an intermediate complex, which then undergoes a series of reactions to form the desired product. The exact mechanism of action is not fully understood, but it is believed that the reagent acts as a Lewis acid, donating electrons to form a bond with the organic compound.
Biochemical and Physiological Effects
4-(N,N-Dimethylamino)phenylzinc bromide is not known to have any direct biochemical or physiological effects on humans or animals. However, it is important to note that the reagent can be toxic and should be handled with care.
実験室実験の利点と制限
4-(N,N-Dimethylamino)phenylzinc bromide has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easily available. It is also highly soluble in organic solvents such as THF, making it easy to work with. Additionally, it is a highly efficient and versatile catalyst, making it suitable for a wide range of reactions.
However, there are some limitations to the use of this reagent. It is toxic and should be handled with care. Additionally, it is highly reactive and can react with other compounds in the reaction mixture, leading to side reactions and unwanted products.
将来の方向性
There are several potential future directions for the use of 4-(N,N-Dimethylamino)phenylzinc bromide. One potential direction is the development of new catalysts based on this reagent. Additionally, this reagent could be used to develop new methods for the synthesis of complex molecules, such as pharmaceuticals and agricultural pesticides. Finally, this reagent could be used to develop new methods for the synthesis of materials for use in nanotechnology.
合成法
4-(N,N-Dimethylamino)phenylzinc bromide can be synthesized in two steps. The first step involves the reaction of 4-(N,N-dimethylamino)phenol with zinc bromide in THF. The second step involves the reaction of the product of the first step with bromine in THF. The overall reaction can be represented as:
4-(N,N-Dimethylamino)phenol + ZnBr2 → 4-(N,N-Dimethylamino)phenylzinc bromide + HBr
特性
IUPAC Name |
bromozinc(1+);N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N.BrH.Zn/c1-9(2)8-6-4-3-5-7-8;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOJCIFOYSEGAU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(7R,9aR)-t-Butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B6316702.png)


![[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B6316717.png)
![[(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B6316725.png)

![2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B6316740.png)


